2-Hydroxy-5-isopropylbenzoic acid
Overview
Description
2-Hydroxy-5-isopropylbenzoic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-hydroxy-5-propan-2-ylbenzoic acid . The molecular weight of this compound is 180.20 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (OH), an isopropyl group (CH(CH3)2), and a carboxylic acid group (COOH) . The InChI string representation of the molecule isInChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
. Physical and Chemical Properties Analysis
The compound has several computed properties such as XLogP3 of 3.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 180.078644241 g/mol .Scientific Research Applications
Electrochemical Behavior and Reduction
- Electrochemical Cleavage of Azo Bond : The electrochemical reduction of compounds including 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid shows significant impact by the position of sulfo substituent relative to the azo bridge and the pH of the solution. This process is critical in the formation of 5-amino salicylic acid and sulfanilic acid, following a DISP2 mechanism (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Reactivity of Heterocyclic Compounds
- Formation of Isoxazoles : 2-Hydroxy-5-sulfobenzoic acid has been used in the synthesis and reactivity studies of isoxazoles and isoxazolines, playing a crucial role in the formation of pharmacologically active isoxazoles (Vitale & Scilimati, 2013).
Corrosion Inhibition
- Protection Against Corrosion : Studies on compounds like 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, a derivative, have shown significant corrosion inhibition for mild steel in acidic environments, suggesting potential applications of similar compounds in material protection (Attou et al., 2020).
Organocatalysis
- Catalytic Applications : 2-Hydroxy-5-sulfobenzoic acid has been effective as an organocatalyst in the synthesis of various compounds, demonstrating its utility in facilitating chemical reactions (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
Aggregation-Induced Emission Enhancement
- Photophysical Dynamics : Research has focused on compounds like 2-(2'-hydroxyphenyl)benzothiazole-based compounds for their unique emission properties, which could guide the development of novel photophysical materials (Qian et al., 2007).
Synthesis Methodology Enhancement
- Ultrasound Irradiation in Synthesis : The synthesis of certain isoxazoline compounds has been improved using ultrasound irradiation, suggesting potential for enhancing synthesis processes of related compounds (Tiwari, Parvez, & Meshram, 2011).
Anti-Cancer Potential
- Breast Cancer Treatment : Studies on 2-hydroxy-6-tridecylbenzoic acid have shown its potential in inhibiting migration and invasion in triple-negative breast cancer cells, indicating its therapeutic relevance in cancer treatment (Zhou et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-hydroxy-5-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAISONUNKQTASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501808 | |
Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31589-71-6 | |
Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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